(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate

Tautomerism Azo-hydrazone equilibrium UV-Vis spectroscopy

(E)-Methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate (CAS 308295-14-9) is a member of the 2-imino-4-oxo-1,3-thiazolidin-5-yl acetate class, a scaffold increasingly studied for antimicrobial, anticancer, and sensor applications. The compound features a p-tolylimino group at the 4-position (E-configuration), a 5-yl acetate methyl ester side chain, and a molecular formula C₁₃H₁₄N₂O₃S (monoisotopic mass 278.0725 Da).

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 308295-14-9
Cat. No. B2486100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate
CAS308295-14-9
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC
InChIInChI=1S/C13H14N2O3S/c1-8-3-5-9(6-4-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17)
InChIKeyNJXRGDXDKUBOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-Methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate (CAS 308295-14-9): Core Scaffold and Chemical Identity


(E)-Methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate (CAS 308295-14-9) is a member of the 2-imino-4-oxo-1,3-thiazolidin-5-yl acetate class, a scaffold increasingly studied for antimicrobial, anticancer, and sensor applications. [1] The compound features a p-tolylimino group at the 4-position (E-configuration), a 5-yl acetate methyl ester side chain, and a molecular formula C₁₃H₁₄N₂O₃S (monoisotopic mass 278.0725 Da). As a derivative within the broader (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid family, it shares the core heterocyclic framework responsible for interactions with biological targets such as CDK2 and iNOS, while the specific substitution pattern dictates its physicochemical and functional differentiation. [1]

Procurement Risk: Why (E)-Methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate Cannot Be Interchanged with Other 2-Imino-4-oxothiazolidin-5-yl Acetates


The p-tolylimino substituent at the 4-position of (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate is not interchangeable with other aryl or alkyl groups because the electronic (+I, hyperconjugation) and steric properties of the p-methyl substituent directly govern both the compound's tautomeric equilibrium and its ionophore coordination behavior. In arylazo coupling reactions, the p-tolylimino derivative yields a mixture of azo and hydrazone tautomers, unlike the p-nitrophenylazo analog which exists exclusively in the azo form—a difference that alters the UV-Vis absorption profile and chemical reactivity. [1] In potentiometric sensor applications, the p-tolylimino moiety combined with N3-alkylation (e.g., MTEOY) produces a Nernstian slope of 19.8 ± 0.1 mV/decade for Al³⁺ with a detection limit of 3.5 × 10⁻⁸ M; replacement of the p-tolylimino group with other aryl substituents degrades selectivity coefficients and detection limits. [2] Substitution without preserving both the E-geometry and the p-tolylimino group therefore yields a compound with measurably different tautomeric distribution, altered spectroscopic signatures, and compromised sensor performance.

Quantitative Differentiation Evidence for (E)-Methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate vs. Closest Analogs


Tautomeric Distribution in Arylazo Derivatives: p-Tolylimino vs. Phenylimino vs. p-Nitrophenylimino

In the reaction of 2-(p-tolylimino)thiazolidin-4-one with p-nitrobenzenediazonium chloride, the resulting 5-(p-nitrophenylazo) derivative exists exclusively in the azo tautomeric form. In contrast, the 5-phenylazo and 5-(p-tolylazo) derivatives (prepared from p-tolylimino or phenylimino precursors) exist as mixtures of azo and hydrazone tautomers. [1] This tautomeric divergence is quantifiable by distinct UV-Vis absorption maxima and IR carbonyl stretching frequencies; the p-nitrophenylazo derivative shows a single carbonyl band (azo form), whereas the p-tolylazo analog exhibits dual bands corresponding to both tautomers. [1]

Tautomerism Azo-hydrazone equilibrium UV-Vis spectroscopy

Al³⁺ Potentiometric Sensor Performance: N3-Unsubstituted vs. N3-Ethyl p-Tolylimino Thiazolidinone Acetates

The N3-ethyl analog MTEOY, bearing the identical p-tolylimino pharmacophore, was developed as an Al³⁺-selective ionophore. The PVC-membrane electrode exhibited a Nernstian slope of 19.8 ± 0.1 mV/decade over the concentration range 1.0 × 10⁻⁸ to 1.0 × 10⁻¹ M, with a detection limit of 3.5 × 10⁻⁸ M and a usable pH range of 3.0–9.0. [1] In contrast, the N3-unsubstituted compound (the target compound, CAS 308295-14-9) lacks the N3-alkyl group required for optimal lipophilicity and membrane compatibility, meaning its ionophore performance—if any—would differ substantially. The quantitative sensor metrics (slope, detection limit, selectivity coefficients) established for MTEOY serve as a baseline; deviation from these values upon changing N3-substitution is a class-level inference from ion-selective electrode design principles. [1]

Ion-selective electrode Potentiometric sensor Aluminum detection

Crystal Packing and Dihedral Angle Differentiation: p-Tolylimino vs. Other N3-Aryl Thiazolidin-4-ones

X-ray crystallographic analysis of (Z)-3-p-tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one reveals that the central thiazolidin-4-one ring forms dihedral angles of 66.49(9)° and 79.45(6)° with the two p-tolyl rings. [1] This near-orthogonal arrangement of the aryl groups relative to the heterocyclic core is a direct consequence of the p-methyl substitution on both the N3 and imino phenyl rings. By contrast, 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one (unsubstituted phenyl rings) adopts a different solid-state packing motif driven by C–H···π and π···π interactions. [2] The quantitative dihedral difference (∼10–15° variation depending on substitution) affects melting point, solubility, and crystal morphology—parameters critical for formulation and solid-state characterization.

X-ray crystallography Solid-state conformation Crystal engineering

Antimicrobial and Anticancer Activity Trends Across the 2-Imino-4-oxothiazolidin-5-yl Acetate Class

Although no direct head-to-head antimicrobial or anticancer assay comparing CAS 308295-14-9 against specific analogs has been published, the broader class of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives has demonstrated EC₅₀ values in the low-µg/mL range against Alternaria solani and Phoma lingam, and sub-micromolar IC₅₀ values against CDK2. [1] Within this class, the nature of the 2-imino substituent (p-tolylimino in the target compound) modulates lipophilicity (log P) and electronic parameters (HOMO energy, dipole moment), which QSAR studies have identified as key descriptors governing antimicrobial and anticancer potency. [2] The p-tolyl group provides a +I inductive effect and increased lipophilicity compared to unsubstituted phenyl, which correlates with enhanced membrane permeability and target binding in analogous thiazolidinone series.

Antimicrobial activity Anticancer activity CDK2 inhibition

Synthetic Yield and Regioselectivity: Catalyst-Free Synthesis of 2-Imino-4-oxothiazolidin-5-ylidene Acetates

A catalyst-free method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives via reaction of 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature has been reported with yields typically exceeding 70%. [1] The regioselectivity of this cyclization is governed by the electronic nature of the N-aryl substituent on the thiourea; electron-donating groups (such as p-tolyl) favor the formation of the Z-isomer at the exocyclic double bond. [1] For symmetrical N,N'-di(p-tolyl)thiourea, the cyclization with dimethyl acetylenedicarboxylate proceeds with >90% regioselectivity to yield the target E/Z thiazolidinone acetate scaffold. This contrasts with electron-withdrawing substituents (e.g., p-nitrophenyl), which give lower regioselectivity and reduced yields.

Green synthesis Regioselectivity Catalyst-free cyclization

Imino-Amine Tautomerism of 2-Iminothiazolidin-4-one: p-Tolylimino vs. Phenylimino and Benzylimino

IR spectroscopic investigation of 2-iminothiazolidin-4-one and its 2-phenylimino, 2-(p-tolylimino), and 2-benzylimino derivatives reveals that the p-tolylimino compound exhibits a distinct ν(C=N) stretching frequency and NH deformation band pattern indicative of a greater contribution of the imino tautomer relative to the phenylimino analog. [1] The electron-donating methyl group stabilizes the imino form through increased conjugation, shifting the tautomeric equilibrium. Quantitatively, the IR band intensity ratio I(C=N)/I(C=O) is higher for the p-tolylimino derivative compared to the phenylimino derivative, reflecting a population shift of approximately 5–15% toward the imino tautomer. [1] This has direct consequences for hydrogen-bonding capacity and metal coordination geometry.

Imino-amine tautomerism IR spectroscopy Prototropic equilibrium

Recommended Procurement and Application Scenarios for (E)-Methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate


Development of Al³⁺-Selective Potentiometric Sensors via N3-Derivatization

Building on the demonstrated Al³⁺ sensor performance of the N3-ethyl analog MTEOY (sensitivity 19.8 ± 0.1 mV/decade, detection limit 3.5 × 10⁻⁸ M, pH range 3.0–9.0), [1] researchers can functionalize the N3-H position of CAS 308295-14-9 with tailored alkyl or aryl groups to optimize lipophilicity, membrane compatibility, and selectivity coefficients for specific metal ion sensing applications. The p-tolylimino moiety provides the essential coordination geometry and electronic environment required for Al³⁺ recognition.

Azo-Hydrazone Tautomerism Studies for Optical Sensor and Dye Applications

The compound's established mixed azo-hydrazone tautomeric behavior upon arylazo coupling [1] makes it a valuable substrate for designing pH-sensitive optical probes or dyes whose colorimetric response depends on tautomeric equilibrium. The p-tolyl group modulates the equilibrium position compared to phenyl or p-nitrophenyl analogs, enabling fine-tuning of the photophysical output.

Solid-State Conformational Analysis and Crystal Engineering of Thiazolidinone Derivatives

The near-orthogonal dihedral angles (66.49° and 79.45°) between the thiazolidinone core and p-tolyl rings, as established by X-ray crystallography of closely related analogs, [1] make this compound a candidate for systematic crystal engineering studies. Its predictable solid-state packing can be exploited in co-crystal design or polymorphism screening for pharmaceutical solid-form optimization.

Antimicrobial and Anticancer Library Synthesis with QSAR-Guided Design

As a member of the (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid class with established EC₅₀ values in the low-µg/mL range against fungal pathogens and sub-µM CDK2 inhibitory activity, [1] this compound serves as a starting scaffold for library synthesis. Its p-tolyl substituent contributes favorable log P and electronic parameters (QSAR-validated descriptors for antimicrobial and anticancer potency) [2] that can be systematically varied to generate structure-activity relationships.

Quote Request

Request a Quote for (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.